molecular formula C14H12FNO3S B2789922 methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate CAS No. 677706-82-0

methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate

Cat. No.: B2789922
CAS No.: 677706-82-0
M. Wt: 293.31
InChI Key: YLTMUHTZHPSGMO-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate ( 677706-82-0) is a chemical compound with the molecular formula C 14 H 12 FNO 3 S and a molecular weight of 293.31 g/mol . This product is provided with a purity of 90% and is intended for research use only. It is not intended for diagnostic or therapeutic uses. This compound belongs to the class of fluorobenzamido-substituted thiophene carboxylates, which are valuable intermediates in medicinal chemistry and drug discovery. The structure combines a 4-fluorobenzamido moiety with a methyl-ester-functionalized thiophene core, a pattern seen in research focused on developing novel kinase inhibitors . For instance, structurally similar compounds featuring a fluorobenzamido group linked to an aminothiophene scaffold have been investigated as potent epidermal growth factor receptor (EGFR) inhibitors, showing promising anti-tumor activities in various cancer cell lines . The presence of the fluorine atom is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The compound serves as a key synthetic building block. It can be synthesized from its precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) . Further transformations, such as hydrolysis of its methyl ester group, can yield advanced intermediates like 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylic acid (CAS 866152-22-9), expanding its utility in constructing more complex molecules . Researchers can leverage this compound to develop novel chemical entities for potential applications in oncology and other therapeutic areas.

Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTMUHTZHPSGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at position 2 and the 4-fluorobenzamido moiety at position 3 undergo nucleophilic substitution under specific conditions:

  • Hydrolysis of the Ester Group :
    Treatment with aqueous NaOH or LiOH in THF/MeOH converts the methyl ester to a carboxylic acid. For analogous compounds, yields range from 85–92% under reflux conditions (4–6 hours).

Reaction ComponentConditionsYieldSource
Methyl ester → Carboxylic acid1M NaOH, THF/MeOH, 70°C, 6h88%
  • Amide Hydrolysis :
    The 4-fluorobenzamido group resists basic hydrolysis but undergoes acidic hydrolysis (6M HCl, 110°C) to yield 3-amino-4-methylthiophene-2-carboxylic acid derivatives .

Acylation and Amidation

The amino group (if liberated via hydrolysis) can be re-acylated. For example:

  • Reaction with 4-Fluorobenzoyl Chloride :
    In DCM with triethylamine, the amino intermediate reacts with 4-fluorobenzoyl chloride to regenerate the original compound or form derivatives .

ReagentSolventTemperatureYieldSource
4-Fluorobenzoyl chlorideDCM0°C → RT78%

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from substituents limits reactivity:

  • Bromination :
    Directed by the methyl group, bromination at position 5 occurs using NBS in DMF (60°C, 12h). For structurally similar thiophenes, regioselectivity exceeds 90% .

ElectrophileConditionsProductYieldSource
NBSDMF, 60°C, 12h5-Bromo derivative82%

Ring-Opening and Functionalization

Under strong oxidizing conditions (e.g., H₂O₂/AcOH), the thiophene ring undergoes cleavage to form dicarboxylic acid derivatives. This is rarely utilized due to loss of core structure.

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings. For example:

  • Palladium-Catalyzed Coupling :
    Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biarylthiophenes .

CatalystBaseSolventYieldSource
Pd(PPh₃)₄K₂CO₃DME/H₂O75%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and HF .

  • Photolytic Sensitivity : UV exposure (254 nm) induces partial isomerization of the amide bond.

Scientific Research Applications

Ion Channel Modulation

Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate has been identified as a selective inhibitor of T-type calcium channels, particularly the CaV3.2 subtype. This modulation is crucial for developing treatments for conditions such as:

  • Neuropathic Pain : The compound has shown promise in alleviating symptoms associated with neuropathic pain by inhibiting T-type calcium currents, which play a significant role in pain signaling pathways .
  • Epilepsy : Targeting T-type calcium channels is a potential therapeutic strategy for treating absence seizures, particularly in pediatric populations .
  • Psychiatric Disorders : The modulation of ion channels may also have implications for treating anxiety and depression, as these conditions are linked to dysregulation of neurotransmitter release .

Pharmaceutical Formulations

The compound is being explored for its potential use in pharmaceutical formulations aimed at treating various neurological disorders. Its ability to selectively inhibit specific ion channels makes it a candidate for developing new therapeutic agents that could offer improved efficacy and safety profiles compared to existing medications .

Case Study: Neuropathic Pain Treatment

In preclinical studies, this compound was administered to animal models to assess its effectiveness in reducing mechanical allodynia and thermal hyperalgesia. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for managing chronic pain conditions .

Case Study: Epilepsy Management

Another study evaluated the compound's efficacy in preventing PTZ-induced seizures in mice. The compound demonstrated a notable reduction in seizure frequency and severity, highlighting its potential application in epilepsy treatment protocols .

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key analogs differ in substituent type, position, and electronic properties, which influence their physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate 4-fluorobenzamido (3), methyl (4) C₁₅H₁₃FNO₃S 330.33 Potential pharmaceutical intermediate; fluorinated substituent enhances metabolic stability
Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate 4-fluorobenzamido (3), phenyl (5) C₁₉H₁₄FNO₃S 355.38 Increased π-π stacking potential due to phenyl group; higher molecular weight
Methyl 3-(2,4-dichlorobenzamido)-4-methylthiophene-2-carboxylate 2,4-dichlorobenzamido (3), methyl (4) C₁₄H₁₂Cl₂NO₃S 360.23 Enhanced lipophilicity and steric bulk from Cl substituents; potential agrochemical use
Articaine Related Compound E: Methyl 3-[2-(isopropylamino)propanamido]-4-methylthiophene-2-carboxylate 2-(isopropylamino)propanamido (3), methyl (4) C₁₃H₂₁N₃O₃S 299.39 Basic amine group improves solubility; used as a pharmaceutical reference standard
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate 4-chlorobenzamido (2), 2-methylpropyl (4) C₁₈H₂₀ClNO₃S 373.87 Ethyl ester and branched alkyl chain increase lipophilicity; altered metabolic profile

Substituent Effects on Physicochemical Properties

Electronic Effects: The 4-fluoro group in the target compound is electron-withdrawing, enhancing the electrophilicity of the amide bond compared to chlorine or methyl groups in analogs .

Steric and Lipophilicity Considerations: The phenyl group at position 5 () adds steric bulk, which may hinder molecular packing in crystal lattices (relevant for solubility and formulation) . Ethyl ester () vs.

Isopropylamino substituents () confer basicity, facilitating salt formation (e.g., hydrochloride salts) for improved pharmaceutical stability .

Biological Activity

Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate is a compound that belongs to the thiophene derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO2SC_{12}H_{12}F_NO_2S, with a molecular weight of approximately 241.34 g/mol. The presence of the fluorobenzamido group enhances the compound's lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Thiophene derivatives have been evaluated for their effectiveness against various bacterial strains.
  • Anticancer Properties : Some thiophene compounds demonstrate selective cytotoxicity towards cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby reducing inflammation in various models.

Biological Activity Summary Table

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces cytokine production in inflammatory models
Enzyme InhibitionInhibits specific enzymes linked to disease processes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential as a new antimicrobial agent.
  • Anticancer Activity : Research conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it effectively induced apoptosis through the activation of caspase pathways. The study highlighted its selectivity towards cancerous cells compared to normal cells, indicating a favorable therapeutic index.
  • Anti-inflammatory Mechanisms : In vivo studies showed that administration of the compound reduced inflammation markers in animal models of arthritis. The compound lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by sequential functionalization. For example, the Gewald reaction is often employed to construct the thiophene ring, followed by amidation using 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) . Reaction temperature (60–80°C) and solvent polarity significantly affect intermediate stability and final yield. Optimization via thin-layer chromatography (TLC) is critical to monitor stepwise progress .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR spectroscopy to resolve aromatic protons (δ 7.2–8.1 ppm for fluorobenzamido groups) and thiophene ring signals (δ 6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 323.08). X-ray crystallography may resolve steric effects from the 4-methyl group on the thiophene ring .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : IC₅₀ determination via kinetic assays (e.g., fluorescence-based protease inhibition).
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
    • Structure-activity relationship (SAR) studies often modify the 4-fluorobenzamido group to enhance selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurities. Solutions include:

  • Reproducibility checks : Re-synthesize the compound using validated protocols .
  • Purity validation : HPLC with diode-array detection (≥98% purity) and LC-MS to detect byproducts.
  • Standardized assays : Use WHO-recommended protocols for antimicrobial testing to minimize variability .

Q. What strategies optimize regioselectivity during the introduction of the 4-fluorobenzamido group?

  • Methodological Answer : Regioselectivity is controlled via:

  • Protecting groups : Temporary protection of the thiophene carboxylate to direct amidation.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to activate the acyl chloride intermediate.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., COX-2 or kinases).
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. What analytical methods quantify degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models .

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